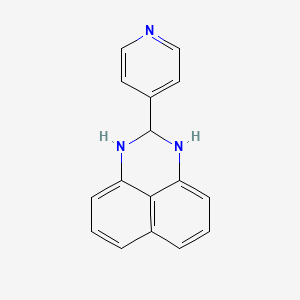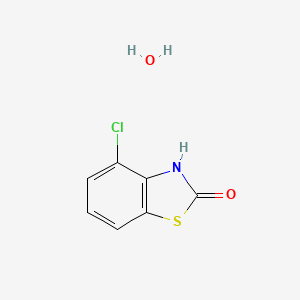![molecular formula C23H16Br2N2O3 B11988326 Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-70-5](/img/structure/B11988326.png)
Ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-(4-bromobenzoil)-3-(3-bromofenil)pirrolo[1,2-c]pirimidina-5-carboxilato de etilo es un complejo compuesto orgánico que pertenece a la clase de las pirrolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y potenciales aplicaciones en química medicinal. La presencia de átomos de bromo en la estructura sugiere que puede tener una reactividad y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(4-bromobenzoil)-3-(3-bromofenil)pirrolo[1,2-c]pirimidina-5-carboxilato de etilo típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:
Formación del núcleo de pirrolopirimidina: Esto se puede lograr a través de reacciones de ciclización que involucran precursores adecuados.
Introducción de átomos de bromo: Reacciones de bromación utilizando reactivos como bromo o N-bromosuccinimida (NBS) en condiciones controladas.
Esterificación: El grupo carboxilato se puede introducir mediante reacciones de esterificación utilizando alcohol etílico y catalizadores ácidos.
Métodos de producción industrial
La producción industrial puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las posiciones sustituidas por bromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los átomos de bromo u otros grupos funcionales.
Sustitución: Las reacciones de sustitución nucleofílica o electrófila se pueden utilizar para introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2).
Agentes reductores: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4).
Reactivos de sustitución: Haluros, aminas y otros nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos bromados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus interacciones con macromoléculas biológicas.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 7-(4-bromobenzoil)-3-(3-bromofenil)pirrolo[1,2-c]pirimidina-5-carboxilato de etilo implica su interacción con objetivos moleculares como enzimas o receptores. Los átomos de bromo pueden desempeñar un papel crucial en la afinidad de unión y la especificidad. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
7-(4-clorobenzoil)-3-(3-clorofenil)pirrolo[1,2-c]pirimidina-5-carboxilato de etilo: Estructura similar pero con átomos de cloro en lugar de bromo.
7-(4-metilbenzoil)-3-(3-metilfenil)pirrolo[1,2-c]pirimidina-5-carboxilato de etilo: Grupos metilo en lugar de átomos de bromo.
Singularidad
La presencia de átomos de bromo en el 7-(4-bromobenzoil)-3-(3-bromofenil)pirrolo[1,2-c]pirimidina-5-carboxilato de etilo puede conferir una reactividad y una actividad biológica únicas en comparación con sus análogos. Los átomos de bromo pueden influir en las propiedades electrónicas del compuesto, haciéndolo más adecuado para aplicaciones específicas.
Propiedades
Número CAS |
302912-70-5 |
|---|---|
Fórmula molecular |
C23H16Br2N2O3 |
Peso molecular |
528.2 g/mol |
Nombre IUPAC |
ethyl 7-(4-bromobenzoyl)-3-(3-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16Br2N2O3/c1-2-30-23(29)18-11-21(22(28)14-6-8-16(24)9-7-14)27-13-26-19(12-20(18)27)15-4-3-5-17(25)10-15/h3-13H,2H2,1H3 |
Clave InChI |
LBYACWGMSGLFNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988245.png)
![4-{(E)-[({[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11988253.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988254.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B11988262.png)
![butyl 4-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}benzoate](/img/structure/B11988265.png)


![7,9-Dichloro-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988282.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988283.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988286.png)

![(E)-1-(2-(benzyloxy)-5-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11988290.png)

![3-bromo-N'-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11988311.png)
